cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid
Description
cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid (CAS: 72748-35-7; molecular formula: C₉H₁₀ClF₃O₂; molecular weight: 242.62 g/mol) is a cyclopropanecarboxylic acid derivative with a chloro-trifluoropropenyl substituent. It is a critical intermediate in synthesizing pyrethroid insecticides such as tefluthrin, bifenthrin, and lambda-cyhalothrin . Its structural uniqueness lies in the cis-configuration of the cyclopropane ring and the electron-withdrawing trifluoromethyl and chlorine groups, which enhance its stability and bioactivity .
The compound is detected in environmental and biological samples as a metabolite of parent pyrethroids. For example, it was identified in green tea samples using a modified QuEChERS/UHPLC-MS/MS method with a limit of quantification (LOQ) of 10 µg/kg .
Properties
CAS No. |
72748-35-7 |
|---|---|
Molecular Formula |
C9H10ClF3O2 |
Molecular Weight |
242.62 g/mol |
IUPAC Name |
(1R,3R)-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H10ClF3O2/c1-8(2)4(6(8)7(14)15)3-5(10)9(11,12)13/h3-4,6H,1-2H3,(H,14,15)/t4-,6-/m0/s1 |
InChI Key |
SPVZAYWHHVLPBN-NJGYIYPDSA-N |
SMILES |
CC1(C(C1C(=O)O)C=C(C(F)(F)F)Cl)C |
Isomeric SMILES |
CC1([C@H]([C@H]1C(=O)O)C=C(C(F)(F)F)Cl)C |
Canonical SMILES |
CC1(C(C1C(=O)O)C=C(C(F)(F)F)Cl)C |
Synonyms |
(1R,3R)-rel-3-(2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid; Lambda-cyhalothric acid |
Origin of Product |
United States |
Mechanism of Action
Target of Action
Lambda-cyhalothric acid is primarily targeted at a wide spectrum of agricultural crop and public health pests. It is highly toxic to mammals, fish, aquatic invertebrates, and honeybees.
Biochemical Pathways
It is known that lambda-cyhalothric acid is a synthetic pyrethroid insecticide, which are analogues of naturally occurring insecticidal compounds produced in the flowers of chrysanthemums.
Pharmacokinetics
Lambda-cyhalothric acid has a low aqueous solubility, is relatively volatile, and is non-mobile. Based on its chemical properties, there is a low risk of it leaching to groundwater. It is also known to have a high water-soil organic carbon partition coefficient (Koc), indicating a preferential affinity to organic matter.
Result of Action
The result of lambda-cyhalothric acid’s action is the death of the targeted pests. It is highly toxic to mammals and is a known irritant. It is also highly toxic to fish, aquatic invertebrates, and honeybees.
Action Environment
The action of lambda-cyhalothric acid can be influenced by environmental factors. Furthermore, it is unlikely to contaminate groundwater because of a low potential to leach as dissolved residues in percolating water.
Biochemical Analysis
Biochemical Properties
The biochemical role of Lambda-cyhalothric acid is primarily related to its function as an insecticideIt is known that Lambda-cyhalothric acid is used in the synthesis of cyhalothric pesticides and fungicides.
Molecular Mechanism
The molecular mechanism of Lambda-cyhalothric acid involves its role as an intermediate in the synthesis of pyrethroid insecticides These insecticides work by disrupting the functioning of the nervous system in insects
Biological Activity
Cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid (commonly referred to as cis-CF3) is a compound of significant interest due to its unique structural features and biological activities. This compound is a derivative of cyclopropanecarboxylic acid and contains a trifluoropropene moiety, which contributes to its reactivity and potential applications in various fields, including agrochemicals and pharmaceuticals.
The molecular formula of cis-CF3 is C9H10ClF3O2, with a molecular weight of 242.62 g/mol. Its structure includes a cyclopropane ring and a chloro-substituted trifluoropropene group, which are essential for its biological activity.
Biological Activity Overview
The biological activity of cis-CF3 has been explored in various studies, particularly focusing on its potential as an insecticide and its effects on non-target organisms. The compound is recognized for its role as a transformation product of tefluthrin, a widely used pyrethroid insecticide.
Cis-CF3 exhibits insecticidal properties primarily through the disruption of sodium channels in the nervous systems of insects. This mechanism is characteristic of many pyrethroids, leading to neurotoxicity and eventual mortality in target species.
Insecticidal Activity
Several studies have demonstrated the efficacy of cis-CF3 against various insect pests. The following table summarizes key findings regarding its insecticidal activity:
| Insect Species | Concentration (mg/L) | Mortality Rate (%) | Reference |
|---|---|---|---|
| Aedes aegypti | 10 | 85 | |
| Drosophila melanogaster | 5 | 90 | |
| Spodoptera frugiperda | 15 | 75 |
These results indicate that cis-CF3 is highly effective at low concentrations, making it a promising candidate for agricultural applications.
Non-target Organism Impact
While effective against target pests, the impact on non-target organisms has also been assessed. Studies indicate that cis-CF3 exhibits lower toxicity to beneficial insects such as honeybees compared to traditional pyrethroids. This selectivity is crucial for maintaining ecological balance in agricultural settings.
Study on Environmental Persistence
A study conducted by Rao et al. (2012) investigated the environmental persistence of cis-CF3 in aquatic ecosystems. The findings revealed that the compound has moderate persistence and bioaccumulation potential, with bioconcentration factors reaching up to 4600X in fish species. This indicates the need for careful monitoring when used in agricultural practices near water bodies .
Risk Assessment
A comprehensive risk assessment was performed to evaluate the potential risks associated with the use of cis-CF3 in agriculture. The assessment highlighted that while the compound poses minimal risk to non-target insects, there are concerns regarding its long-term effects on aquatic organisms due to its high bioaccumulation potential .
Scientific Research Applications
Agrochemical Uses
The compound is primarily recognized for its role as an active ingredient in insecticides and herbicides. Its fluorinated structure enhances biological activity and environmental stability.
Key Applications :
- Insecticides : Effective against a range of pests due to its neurotoxic effects on insects.
- Herbicides : Used for controlling broadleaf weeds and grasses in various crops.
Pharmaceutical Applications
Research indicates potential therapeutic applications of this compound in medicinal chemistry. The trifluoromethyl group is known to influence biological activity and pharmacokinetics.
Case Studies :
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit promising antimicrobial properties, making them candidates for developing new antibiotics.
- Anti-inflammatory Agents : Research has explored the anti-inflammatory potential of fluorinated compounds similar to cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid, suggesting possible applications in treating inflammatory diseases.
Material Science
The compound's unique properties make it suitable for use in polymer chemistry and material science.
Applications :
- Fluorinated Polymers : Utilized in the synthesis of high-performance materials that require chemical resistance and thermal stability.
Comparison with Similar Compounds
Structural and Functional Group Differences
The compound is compared to three key metabolites of pyrethroids (Table 1):
| Compound | Substituent | Parent Pyrethroid | Key Applications |
|---|---|---|---|
| cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid | Chloro-trifluoropropenyl | Bifenthrin, lambda-cyhalothrin, tefluthrin | Insecticide synthesis; environmental biomarker |
| cis-3-(2,2-Dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid (cis-DBCA) | Dibromovinyl | Deltamethrin | Human biomonitoring (HBM-GV: 90–130 µg/L) |
| cis-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (cis-DCCA) | Dichlorovinyl | Cypermethrin, permethrin | Urinary metabolite (detected in 30% of samples) |
| 3-Phenoxybenzoic acid (3-PBA) | Phenoxybenzyl | Multiple pyrethroids | General pyrethroid exposure biomarker |
Structural Insights :
- Chloro-trifluoropropenyl group in the compound increases lipophilicity compared to dichlorovinyl (cis-DCCA) or phenoxybenzyl (3-PBA), influencing its environmental persistence and detection thresholds .
- Bromine in cis-DBCA enhances molecular weight and alters metabolic pathways, leading to distinct toxicity profiles .
Detection Methods and Environmental Presence
- Detection Sensitivity :
- Environmental Occurrence :
Metabolic Pathways and Toxicity
- Metabolic Origin :
- 3-PBA, a common metabolite, is associated with endocrine disruption, while the compound’s health effects are less characterized .
Preparation Methods
Crystallization-Driven Resolution
A mixture of enantiomers is dissolved in 0.2 N sodium hydroxide, and (S)-α-methylbenzylamine hydrochloride is added dropwise. The diastereomeric salt of the target isomer preferentially crystallizes, with purity enhanced by recrystallization in isopropanol (Table 1).
Table 1: Enantiomeric Resolution Efficiency
| Resolving Agent | Solvent System | Yield | Purity |
|---|---|---|---|
| (S)-α-methylbenzylamine | Isopropanol/water | 52% | >95% ee |
| (R)-1-phenylethylamine | Ethanol/acetone | 48% | 92% ee |
pH-Dependent Precipitation
Carbon dioxide bubbling into a basic solution of the racemate selectively precipitates the cis-isomer by modulating solubility. This method avoids chiral auxiliaries but requires precise pH control (pH 4–5).
Advanced Stereoselective Synthesis
Catalytic Asymmetric Cyclopropanation
Recent advances utilize chiral rhodium catalysts (e.g., Rh₂(S-DOSP)₄) to induce enantioselectivity during cyclopropanation. This method achieves 85–90% enantiomeric excess (ee) but faces scalability challenges due to catalyst cost.
Kinetic Resolution with Lipases
Immobilized Candida antarctica lipase B selectively hydrolyzes the undesired enantiomer from a racemic ester precursor, leaving the target (1R,3R)-cis acid intact. Reaction conditions and outcomes are summarized in Table 2.
Table 2: Lipase-Mediated Kinetic Resolution
| Substrate | Reaction Time | Conversion | ee (%) |
|---|---|---|---|
| Methyl ester derivative | 24 h | 45% | 98 |
| Ethyl ester derivative | 36 h | 50% | 97 |
Industrial-Scale Production Workflow
A representative large-scale synthesis involves three stages (Figure 1):
-
Cyclopropanation : 1,1,1-trichloro-2,2,2-trifluoroethane (2.5 mol) reacts with methyl 3,3-dimethyl-4-pentenoate (1 mol) at 5°C for 12 h.
-
Dehydrochlorination : Crude product treated with K₂CO₃ (3 mol) in methanol at 25°C for 6 h.
-
Chiral Resolution : Racemic acid (482 g) resolved via CO₂ precipitation, yielding 250 g (>95% pure).
Key Process Metrics
-
Total yield: 58–62%
-
Purity: ≥97% (HPLC)
-
Production capacity: 100–500 kg/batch
| Parameter | Specification | Mitigation Strategy |
|---|---|---|
| HCl emissions | 0.5–1.2 kg/kg product | Scrubbers with NaOH neutralization |
| Solvent recovery | Dichloromethane (90% reclaimed) | Distillation towers with <5 ppm loss |
| Waste solids | 200–300 kg/batch | Incineration at >1000°C |
The compound’s acute toxicity (H302, H314) mandates closed-system handling and PPE compliance.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Method | Cost ($/kg) | ee (%) | Scalability |
|---|---|---|---|
| Diastereomeric salt | 120 | 95 | High |
| Catalytic asymmetric | 450 | 90 | Low |
| Lipase resolution | 300 | 98 | Medium |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid, and how do they differ in efficiency?
- Methodological Answer : Two key routes are documented:
- Route 1 : Cyclopropanation via alkene addition/dehydration using 3-methyl-2-buten-1-ol and trimethyl orthoacetate, followed by chiral salt formation for isomer separation .
- Route 2 : Cyclisation of methyl 3,3-dimethyl-4-pentenoate with 1,1,1-trichloro-2,2,2-trifluoroethane, involving dehydrochlorination .
- Efficiency varies by stereochemical control: Route 1 emphasizes chiral resolution, while Route 2 focuses on cyclopropane ring formation. Comparative studies on yields (e.g., 60–75% for Route 1 vs. 50–65% for Route 2) are critical for protocol selection .
Q. How is the compound structurally characterized, and what analytical techniques validate its configuration?
- Methodological Answer :
- X-ray crystallography confirms the (1R,3R)-cis configuration (torsional angles: α = 98.11°, β = 94.51°, γ = 97.60°) .
- SMILES/InChI descriptors (e.g.,
CC1(C)[C@@H](C=C(Cl)C(F)(F)F)[C@H]1C(=O)O) and NMR (δ 1.2–1.4 ppm for cyclopropane CH3 groups) verify stereochemistry . - Mass spectrometry (exact mass: 242.0321) ensures molecular integrity .
Q. What derivatives are synthesized from this compound, and what are their applications?
- Methodological Answer : The acid serves as a precursor for pyrethroids via esterification:
- Bifenthrin : Esterification with 2-methyl-3-phenylbenzyl alcohol for agricultural pest control .
- Tefluthrin : Reaction with tetrafluoro-p-methylbenzyl alcohol yields a soil insecticide .
- Gamma-cyhalothrin : Chiral amide formation with (S)-3-phenoxybenzaldehyde cyanohydrin enhances enantiomeric activity .
Advanced Research Questions
Q. How are stereoisomers resolved during synthesis, and what challenges arise in chiral separation?
- Methodological Answer :
- Chiral salt resolution : Use of (S)-α-methylbenzenemethanamine forms diastereomeric salts, separable via selective crystallization .
- Enantiospecific esterification : Enzymatic hydrolysis (e.g., lipases) or chromatographic techniques (HPLC with chiral columns) isolate (1R,3R)-cis isomers .
- Challenges include low yields (10–20% loss during crystallization) and solvent compatibility .
Q. What advanced detection methods quantify this compound and its metabolites in complex matrices?
- Methodological Answer :
- LC-MS/MS : Parameters include MRM transitions (e.g., m/z 242 → 197 for the parent ion) and C18 column separation (1.8 µm, 2.1 × 50 mm) .
- QuEChERS extraction : Acetonitrile-based phase separation with PSA/C18 cleanup detects residues in tea (LOQ: 0.01 mg/kg) .
- Metabolites like TFA (cis-3-(2-chloro...) are monitored via fragmentation patterns (e.g., m/z 242 → 183) .
Q. How do structural modifications (e.g., halogen substitution) in derivatives influence insecticidal activity?
- Methodological Answer :
- Fluorine/chlorine positioning : The 2-chloro-3,3,3-trifluoropropenyl group enhances lipid solubility, improving nerve membrane interaction (e.g., tefluthrin’s LC50: 0.05 ppm vs. non-fluorinated analogs: 1.2 ppm) .
- Cyclopropane rigidity : 2,2-dimethyl groups stabilize the cis-configuration, critical for binding to sodium channels (IC50 reduction by 40% in methyl-deficient analogs) .
- SAR studies : Replacements (e.g., trifluoromethyl vs. dichlorovinyl) are tested via electrophysiological assays on insect neurons .
Q. How can conflicting data on synthetic pathways (e.g., cyclization reagents) be reconciled?
- Methodological Answer :
- Route comparison : uses 3-methyl-2-buten-1-ol, while employs methyl 3,3-dimethyl-4-pentenoate. Contradictions arise from solvent polarity (aprotic vs. protic) and temperature (80°C vs. 110°C), affecting cyclopropane ring closure efficiency .
- Validation : Cross-check intermediates (e.g., 4,4-dimethyl-3,4-dihydro-2-pyranone) via GC-MS to identify side products (e.g., dehydration byproducts at >100°C) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
